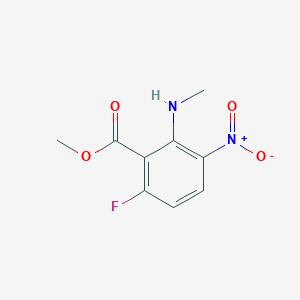
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a methyl ester group, a fluoro substituent, a methylamino group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate typically involves multiple steps. One common synthetic route starts with the nitration of methyl 6-fluoro-2-aminobenzoate to introduce the nitro group. This is followed by the methylation of the amino group to form the methylamino derivative. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and methylating agents like methyl iodide for the methylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product is Methyl 6-fluoro-2-(methylamino)-3-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The methylamino group can form hydrogen bonds and interact with enzymes or receptors, potentially affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-2-aminobenzoate: Similar structure but lacks the nitro and methylamino groups.
Methyl 6-fluoro-3-nitrobenzoate: Similar structure but lacks the methylamino group.
Methyl 2-(methylamino)-3-nitrobenzoate: Similar structure but lacks the fluoro group.
Uniqueness
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Properties
Molecular Formula |
C9H9FN2O4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C9H9FN2O4/c1-11-8-6(12(14)15)4-3-5(10)7(8)9(13)16-2/h3-4,11H,1-2H3 |
InChI Key |
VYDYFHLHZGMUSD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



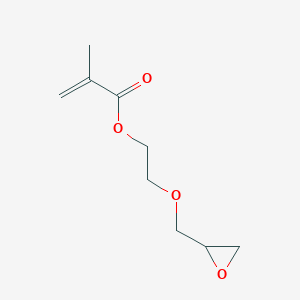
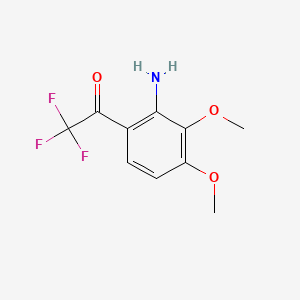

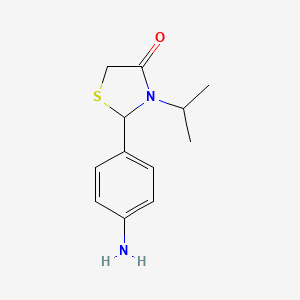
![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)

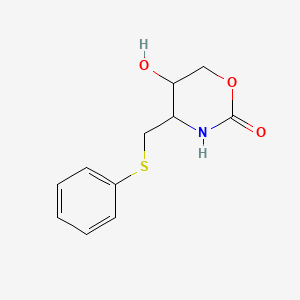
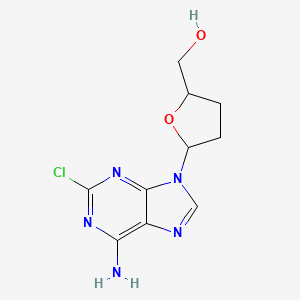
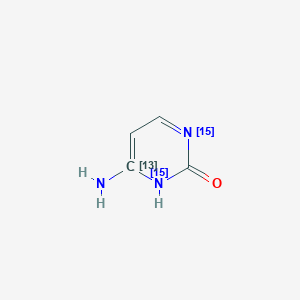
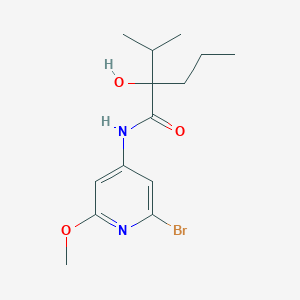

![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
